Product packaging for CGP46381(Cat. No.:CAS No. 123691-14-5)

CGP46381

Cat. No.: B1668510
CAS No.: 123691-14-5
M. Wt: 219.26 g/mol
InChI Key: XOESDNIUAWGCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of CGP46381 as a Research Probe in Pharmacology

This compound is a chemical compound primarily recognized for its utility as a research probe in the field of pharmacology, particularly concerning γ-aminobutyric acid type B (GABAB) receptors. A research probe is a tool compound used to study biological processes, often by selectively interacting with a specific molecular target like a receptor or enzyme. This compound functions as a selective antagonist of GABAB receptors. bio-techne.comfishersci.comrndsystems.comtocris.com Its ability to penetrate the brain makes it a valuable tool for investigating the roles of these receptors within the central nervous system. bio-techne.comfishersci.comrndsystems.comtocris.com The compound's chemical name is (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid, and it has a molecular weight of 219.26 g/mol and a molecular formula of C10H22NO2P. fishersci.comtocris.comuni.lu

Historical Context of this compound in Receptor Pharmacology and Early Enzyme Inhibition Research

The development and study of this compound are rooted in the broader efforts to understand and modulate GABAergic neurotransmission. Early research in receptor pharmacology sought to identify compounds that could selectively interact with different subtypes of GABA receptors, namely GABAA and GABAB. This compound emerged as part of a series of phosphinic acid derivatives investigated for their activity at GABAB receptors. While the primary focus for this compound has been its role as a GABAB receptor antagonist, the broader context of pharmacological research at the time also involved the investigation of compounds for potential enzyme inhibition. However, the prominent documented use and characterization of this compound in scientific literature predominantly highlight its function as a selective GABAB receptor antagonist rather than an enzyme inhibitor. bio-techne.comfishersci.comrndsystems.comtocris.comnih.gov Early studies, such as those by Lingenhoehl and Olpe, and Curtis and Lacey, utilized this compound to investigate GABAB receptor-mediated synaptic potentials in vivo, establishing its utility in probing neuronal inhibition. bio-techne.comrndsystems.comtocris.com

Significance of Gamma-aminobutyric Acid Type B (GABA(_B)) Receptor Modulation in Biological Systems

GABA is the principal inhibitory neurotransmitter in the central nervous system. nih.gov It exerts its effects through two main types of receptors: ionotropic GABAA receptors, which mediate fast inhibitory signals, and metabotropic GABAB receptors, which mediate slow and prolonged inhibitory signals. nih.gov GABAB receptors are G protein-coupled receptors (GPCRs) that are widely expressed in the nervous system and play crucial roles in regulating neuronal excitability. nih.gov

Modulation of GABAB receptors has significant implications for various biological systems and has been implicated in a range of physiological and pathophysiological processes. These receptors are involved in the inhibition of neurotransmitter release, modulation of adenylyl cyclase activity, and regulation of ion channels, including inwardly rectifying K+ channels and voltage-gated Ca2+ channels. nih.govguidetopharmacology.org Consequently, altered GABAB receptor function has been linked to several neurological and psychiatric disorders, including epilepsy, depression, anxiety, drug addiction, and cognitive deficits. nih.govresearchgate.net

Research using selective GABAB receptor modulators like this compound allows investigators to dissect the specific contributions of these receptors to complex neural circuits and behaviors. By blocking GABAB receptor activity, researchers can explore the physiological consequences of disinhibition and gain insights into the therapeutic potential of targeting these receptors for various conditions. For instance, studies have utilized this compound to investigate its effects on memory and synaptic plasticity, as well as its potential role in conditions like myopia. bio-techne.comtocris.comnih.govnih.gov

Detailed Research Findings Example: Effects of this compound on Form-Deprivation Myopia (FDM) in Guinea Pigs

A study investigating the effects of this compound on form-deprivation myopia (FDM) in guinea pigs provides an example of the compound's use as a research probe. The study explored whether subconjunctival injections of this compound could inhibit the development of FDM. nih.govnih.gov

Treatment GroupInterocular Difference in Axial Length (mm, Mean ± SD)Interocular Difference in Vitreous Chamber Depth (mm, Mean ± SD)
Normal-0.00 ± 0.01-0.00 ± 0.01
FDM with no injection0.14 ± 0.020.08 ± 0.02
FDM + Saline0.13 ± 0.020.08 ± 0.01
FDM + 0.2% this compound0.11 ± 0.020.07 ± 0.01
FDM + 2% this compound0.03 ± 0.010.02 ± 0.01

Data derived from research on form-deprivation myopia in guinea pigs. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22NO2P B1668510 CGP46381 CAS No. 123691-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropyl(cyclohexylmethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESDNIUAWGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CP(=O)(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154065
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123691-14-5
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropyl-cyclohexylmethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms and Pharmacological Actions of Cgp46381

Primary Target Elucidation: GABA-B Receptor Antagonism by CGP46381

This compound is a phosphinic acid derivative that has been instrumental in characterizing the function of the GABA-B receptor. Its primary mechanism of action is the competitive antagonism of this receptor, thereby blocking the effects of the endogenous ligand, gamma-aminobutyric acid (GABA).

Affinity, Selectivity, and Potency Profile of this compound

This compound exhibits a notable affinity and selectivity for the GABA-B receptor. Its potency is underscored by an IC50 value of 4.9 μM, which represents the concentration required to inhibit 50% of the GABA-B receptor's response to an agonist tocris.comrndsystems.comrndsystems.com. This compound is part of a class of brain-penetrant GABA-B receptor antagonists, allowing for its use in in vivo studies to probe the receptor's role in complex physiological processes tocris.comrndsystems.com. While specific Ki values, a direct measure of binding affinity, are not extensively reported in readily available literature, its consistent use as a selective antagonist in numerous studies points to a high affinity for the GABA-B receptor over other neurotransmitter receptors. Further underscoring its utility, this compound is a water-soluble compound, facilitating its experimental application nih.gov.

PropertyValue
IC504.9 μM
Molecular Weight219.26 g/mol
Molecular FormulaC10H22NO2P

Interaction with GABA-B Receptor Subunits (GBR1 and GBR2) in Heterodimerization

The functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B receptor 1 (GBR1) and GABA-B receptor 2 (GBR2) nih.gov. The GBR1 subunit is responsible for binding the endogenous ligand GABA, as well as competitive agonists and antagonists like this compound. The GBR2 subunit, while not directly binding these ligands, is crucial for G-protein coupling and for enhancing the affinity of agonists for the GBR1 subunit.

Interestingly, studies on the related antagonist CGP54626 have shown that the presence of the GBR2 subunit does not alter its binding affinity to the GBR1 subunit. This suggests that while GBR2 plays a critical role in agonist-induced receptor activation and signal transduction, the binding of competitive antagonists to the GBR1 subunit may be largely independent of the GBR2 subunit's allosteric influence on the agonist binding pocket. Further research is needed to definitively confirm if this holds true for this compound.

Structural Basis of GABA-B Receptor Binding and Allosteric Modulation by this compound

The precise molecular interactions between this compound and the GABA-B receptor have been elucidated through X-ray crystallography. The crystal structure of the extracellular domain of the human GABA-B receptor in a heterodimeric complex with GBR1 and GBR2, bound to this compound, has been solved (PDB ID: 4MS1) rcsb.orgrcsb.orgwwpdb.org.

This structural data reveals that this compound binds to the Venus flytrap (VFT) domain of the GBR1 subunit, the same domain that binds the endogenous agonist GABA. The binding site is located in the cleft between the two lobes of the VFT. By occupying this orthosteric binding site, this compound acts as a competitive antagonist, directly preventing GABA from binding and activating the receptor.

The binding of this compound stabilizes the VFT of the GBR1 subunit in an "open" conformation. This is in contrast to the binding of an agonist, which induces a "closed" conformation of the VFT, a necessary step for receptor activation. By locking the receptor in this open, inactive state, this compound effectively blocks the conformational changes required for G-protein coupling and downstream signaling. There is no evidence to suggest that this compound acts as an allosteric modulator; its mechanism is one of direct, competitive inhibition at the agonist binding site.

Downstream Signaling Pathways and Cellular Effects of this compound

By antagonizing the GABA-B receptor, this compound prevents the initiation of the receptor's downstream signaling cascade. This has profound effects on cellular function, primarily through the modulation of G-protein coupling and second messenger systems.

G-Protein Coupling and Second Messenger Systems

GABA-B receptors are metabotropic receptors that couple to the Gαi/o class of heterotrimeric G-proteins nih.gov. Upon agonist binding, the activated receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Both of these dissociated components can then interact with various effector proteins to produce a cellular response.

The primary downstream effector of the Gαi/o subunit is adenylyl cyclase. Activation of the Gαi/o pathway by GABA-B receptor agonists leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) nih.govnih.gov.

As a competitive antagonist, this compound blocks the ability of GABA and other GABA-B agonists to inhibit adenylyl cyclase. Consequently, in the presence of this compound, the agonist-induced decrease in cAMP levels is prevented.

Modulation of Phospholipase C Pathways and Intracellular Calcium Dynamics

This compound plays a significant role in modulating intracellular signaling pathways linked to Phospholipase C (PLC) and the subsequent dynamics of intracellular calcium ([Ca2+]i). GABAB receptors, the primary target of this compound, are G protein-coupled receptors (GPCRs) that associate with Gi/o-proteins. nih.gov While their canonical signaling pathway involves the inhibition of adenylyl cyclase, evidence demonstrates their ability to regulate intracellular calcium, in part through a cross-regulation of the PLC pathway. nih.gov

Research conducted on human aortic smooth muscle cells (HASMCs) and human retinal pigment epithelium (RPE) cells has elucidated this mechanism. nih.govnih.gov In these cells, the application of the GABAB receptor agonist, baclofen (B1667701), results in a transient increase in intracellular calcium concentration. nih.govnih.gov This effect was shown to be attenuated by pre-treatment with this compound. nih.govnih.gov

Crucially, the baclofen-induced calcium increase was also inhibited by pertussis toxin, a known inhibitor of Gi/o-proteins, and U73122, a specific inhibitor of phospholipase C. nih.govnih.gov This collection of findings indicates that GABAB receptor activation can trigger a signaling cascade that proceeds through Gi/o-protein activation, leading to the stimulation of phospholipase C. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm and elevating [Ca2+]i. As a GABAB antagonist, this compound blocks the initial receptor activation step, thereby preventing the entire downstream cascade and inhibiting the ultimate release of intracellular calcium. nih.govnih.govnih.gov

Table 1: Effect of this compound and Other Inhibitors on Baclofen-Induced Intracellular Calcium Increase
CompoundTarget/MechanismEffect on Baclofen-Induced [Ca2+]i Increase
BaclofenGABAB Receptor AgonistInduces
This compoundGABAB Receptor AntagonistInhibits/Attenuates nih.govnih.gov
Pertussis ToxinGi/o-protein InhibitorInhibits/Attenuates nih.govnih.gov
U73122Phospholipase C InhibitorInhibits/Attenuates nih.govnih.gov

Ion Channel Modulation by this compound

The function of GABAB receptors is intrinsically linked to the modulation of various ion channels, which is a cornerstone of their role in mediating slow synaptic inhibition. tocris.com As a GABAB receptor antagonist, this compound directly opposes these modulatory actions. The primary ion channel effectors of GABAB receptors are inwardly rectifying K+ channels and voltage-gated Ca2+ channels. tocris.com

Postsynaptic GABAB receptors are coupled via the βγ subunits of G-proteins to G protein-coupled inwardly rectifying K+ (GIRK or Kir3) channels. nih.govtocris.com Activation of these receptors leads to the opening of GIRK channels, promoting an efflux of K+ ions from the neuron. nih.gov This efflux results in a hyperpolarization of the postsynaptic membrane, underlying the characteristic slow and prolonged inhibitory postsynaptic potentials (IPSPs) mediated by GABAB receptors. merckmillipore.com this compound, by blocking the GABAB receptor, prevents this G-protein-mediated activation of GIRK channels. Consequently, it inhibits the resulting hyperpolarization and the slow inhibitory neuronal response.

Presynaptically located GABAB receptors play a crucial role in regulating neurotransmitter release by modulating the activity of voltage-gated Ca2+ (CaV) channels. nih.govnih.govmdpi.com Specifically, their activation inhibits high-voltage-activated Ca2+ channels, primarily N-type (CaV2.2) and P/Q-type (CaV2.1) channels. tocris.com This inhibition, also mediated by G-protein βγ subunits, reduces the influx of calcium into the presynaptic terminal upon arrival of an action potential. nih.gov Since calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, this action leads to a decrease in the release of neurotransmitters. This compound antagonizes this presynaptic inhibition. By preventing the GABAB receptor-mediated downregulation of CaV channels, it restores calcium influx and subsequent neurotransmitter release.

Table 2: Summary of this compound's Antagonistic Action on GABAB Receptor-Mediated Ion Channel Modulation
Ion ChannelReceptor LocationEffect of GABAB AgonistEffect of this compound
Inwardly Rectifying K+ (GIRK) ChannelsPostsynapticActivation (K+ efflux, hyperpolarization)Inhibition of channel activation
Voltage-Gated Ca2+ (N- and P/Q-type) ChannelsPresynapticInhibition (reduced Ca2+ influx, decreased neurotransmitter release)Inhibition of channel inhibition (restores Ca2+ influx)

Neurobiological and Systemic Effects of Cgp46381 in Preclinical Models

Neuropharmacological Investigations of CGP46381

This compound is a brain-penetrant antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged synaptic inhibition. By blocking these receptors, this compound effectively modulates a range of neurophysiological processes.

Modulation of Central Nervous System Excitability

This compound has been shown to influence the excitability of the central nervous system through various mechanisms, primarily by interfering with the inhibitory effects of GABA at the GABA-B receptor.

As a GABA-B receptor antagonist, this compound blocks the late inhibitory postsynaptic potential (IPSP) in neurons rndsystems.com. Postsynaptic GABA-B receptors, when activated, cause hyperpolarization by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels jst.go.jpnih.govnih.gov. By antagonizing these receptors, this compound prevents this hyperpolarization, thereby increasing neuronal excitability. This action has been observed in various brain regions, including the hippocampus and spinal cord rndsystems.com.

This compound has been demonstrated to modulate glutamatergic synaptic transmission. In the hippocampus, for instance, the blockade of GABA-B receptors with this compound can influence excitatory synaptic events frontiersin.org. Presynaptic GABA-B heteroreceptors are known to inhibit glutamate release. By blocking these receptors, this compound can lead to an enhancement of glutamatergic transmission frontiersin.org. Studies in the hippocampus have shown that GABA-B receptor antagonists can increase the baseline field excitatory postsynaptic potential (fEPSP) slope, suggesting a role for endogenous GABA in tonically suppressing excitatory transmission via GABA-B receptors frontiersin.org.

Table 1: Effects of this compound on Synaptic Transmission

Brain RegionEffectMechanism
HippocampusIncreased excitatory synaptic transmissionBlockade of presynaptic GABA-B heteroreceptors on glutamatergic terminals
Spinal CordBlockade of late inhibitory postsynaptic potentialAntagonism of postsynaptic GABA-B receptors

Research indicates that this compound plays a role in the stability of presynaptic terminals and the dynamics of synaptic vesicles. In developing basket cell axons, the application of the GABA-B receptor antagonist this compound was found to significantly decrease the stability of synaptic puncta nih.gov. This suggests that endogenous GABA, acting through GABA-B receptors, is crucial for maintaining the stability of these presynaptic structures. The activation of presynaptic GABA-B receptors is thought to promote the recruitment and stabilization of synaptic vesicle pools nih.gov. Consequently, by blocking these receptors, this compound can disrupt these processes, leading to decreased presynaptic stability nih.gov.

This compound has been utilized as a pharmacological tool to investigate the intrinsic modulators of sensory processing, specifically in the auditory thalamocortical pathway rndsystems.comlabome.com. The transmission of auditory information from the thalamus to the cortex is subject to modulation by various neurotransmitter systems, including the GABAergic system. By blocking GABA-B receptors, researchers can dissect the contribution of this specific inhibitory pathway to the shaping of auditory signals as they ascend to the cortex.

Cognitive and Memory Processes

The modulation of GABA-B receptors has been linked to effects on cognitive functions, including learning and memory. Preclinical studies have implicated GABA-B receptor antagonism in the facilitation of memory processes. However, research involving this compound has indicated that it can impair spatial learning in rats nih.gov. This highlights the complex role of GABA-B receptors in cognitive function, where both agonism and antagonism can have significant, and sometimes contradictory, effects depending on the specific cognitive domain and experimental model. Generally, GABA-B receptor antagonists are considered to have facilitatory effects on memory, paralleling their effects on long-term potentiation (LTP) rndsystems.com.

Pain and Nociception Pathways

The GABA-B receptor is known to play a significant role in the modulation of pain and nociception. These receptors are widely distributed throughout the central and peripheral nervous systems in areas critical for pain processing. Activation of GABA-B receptors generally produces an analgesic effect by inhibiting the release of excitatory neurotransmitters and hyperpolarizing neurons in pain pathways.

Investigations in Diabetic Neuropathic Pain Models

The role of the GABAergic system, particularly the GABAB receptor, is implicated in the modulation of pain perception, including diabetic neuropathic pain (DNP). DNP is a common complication of diabetes, and preclinical models are crucial for understanding its underlying mechanisms. In a rat model of DNP induced by streptozotocin, the GABAB receptor antagonist this compound was used to investigate the receptor's involvement in pain signaling pathways within the spinal dorsal horn.

Activation of GABAB receptors is thought to have an antinociceptive effect by inhibiting neurotransmitter release from presynaptic neurons in the spinal cord. Research exploring the BHF177, a positive allosteric modulator of the GABAB receptor, utilized this compound to confirm the receptor's role. The administration of BHF177 was found to suppress DNP, and this effect was counteracted by the co-administration of this compound, demonstrating that the analgesic effects were indeed mediated through the GABAB receptor. This line of research suggests that the GABAB receptor is a key component in the PKC/CaMKII/ERK1/2/CREB signaling pathway associated with DNP.

Epilepsy Research

The compound this compound has been a valuable pharmacological tool in preclinical epilepsy research, particularly for elucidating the complex role of GABAB receptors in seizure generation and propagation.

In experimental models of typical absence seizures, GABAB receptor agonists have been shown to exacerbate seizure activity, while antagonists tend to suppress them nih.gov. This pharmacological profile is also observed in models of atypical absence seizures, such as the AY-9944-induced model, which is relevant to Lennox-Gastaut syndrome nih.gov.

In one such model, the repeated administration of this compound was found to attenuate seizure activity. This effect was associated with a reduction in enhanced nuclear cyclic AMP responsive element (CRE)- and activator protein 1 (AP-1) DNA-binding activities in thalamocortical regions, which are implicated in the generation of absence seizures. Furthermore, studies suggest that GABAB receptor antagonists may also improve the cognitive deficits associated with atypical absence seizures, indicating a potential dual therapeutic benefit nih.gov.

The impact of this compound on seizure intensity, particularly in models related to refractory epilepsy, appears to be complex and dependent on the developmental stage of the brain. In studies using immature rats that have undergone status epilepticus—a condition of prolonged seizures that can lead to treatment-resistant epilepsy—this compound has shown a potential proconvulsant action nih.gov.

Specifically, research on cortical epileptic afterdischarges in developing rats demonstrated that this compound led to a marked potentiation of these discharges in 12-day-old animals. This effect was observed to decrease with age, being less pronounced in older rats. These findings suggest that GABAB receptors play a significant inhibitory role at very early stages of brain maturation, and their blockade can, under certain conditions, increase seizure intensity. This highlights the intricate role of the GABAergic system in the developing brain and its response to seizure activity.

While direct studies on the effects of this compound on the electrophysiology and pharmacology of striatal neuronal dysfunction in epilepsy are limited, the role of GABAB receptors in the striatum is well-documented. The striatum is a key node in the basal ganglia-thalamocortical circuits that are involved in seizure modulation.

GABAergic tone within the striatum helps regulate the spontaneous activity of striatal neurons and the level of cortical synchrony physiology.org. Both GABAA and GABAB receptors are involved in modulating the release of neurotransmitters like dopamine and acetylcholine in this region physiology.orgelifesciences.orgnih.gov. In the context of epilepsy, particularly absence seizures, alterations in the cortico-striatal pathway have been identified as a potential mechanism for seizure initiation.

Ocular System Pathology Investigations with this compound

Inhibition of Form-Deprivation Myopia Development in Animal Models

This compound has been investigated for its effects on the development of myopia (nearsightedness) in preclinical models. Specifically, its role in form-deprivation myopia (FDM), a commonly used animal model to study the mechanisms of eye growth, has been examined.

In a study using guinea pigs, monocular visual deprivation was induced for 11 days to trigger the development of FDM. The deprived eyes were treated with daily subconjunctival injections of this compound. The results demonstrated that the higher concentration of this compound tested significantly inhibited the development of myopia compared to saline-treated controls. This inhibitory effect was primarily attributed to a reduction in the elongation of the axial length and vitreous chamber depth of the eye. These findings in a mammalian model are consistent with previous research showing that this compound also inhibits FDM in chick models. The potential targets for this action are thought to be the GABAB receptors located in the retina and the retinal pigment epithelium.

Table 1: Effect of this compound on Ocular Parameters in a Guinea Pig Model of Form-Deprivation Myopia

Treatment GroupChange in Refraction (Diopters)Change in Axial Length (mm)Change in Vitreous Chamber Depth (mm)
FDM + 2% this compound-1.08 ± 0.400.03 ± 0.010.02 ± 0.01
FDM + Saline-4.33 ± 0.670.13 ± 0.020.08 ± 0.01

Cellular and Molecular Mechanisms in Retinal and Retinal Pigment Epithelium Involvement in Myopia Pathogenesis

This compound, a selective and brain-penetrant GABA-B receptor antagonist, has been investigated for its role in the complex signaling pathways that regulate eye growth, particularly in the context of myopia. nih.govnih.gov The retina and the retinal pigment epithelium (RPE) are considered key tissues in the pathogenesis of myopia, initiating signaling cascades that ultimately influence the remodeling of the sclera and the axial length of the eye. nih.govmdpi.com Gamma-aminobutyric acid (GABA) is a significant neurotransmitter in the retina, and its receptors, including the GABA-B subtype, are implicated in the intricate processes governing ocular development. mdpi.com

Preclinical research using animal models of experimentally induced myopia has demonstrated that this compound can inhibit the development of this condition. nih.gov In a study utilizing a guinea pig model of form-deprivation myopia (FDM), subconjunctival injections of this compound were shown to effectively reduce the progression of myopic refractive error. The development of FDM is characterized by an increase in the axial length (AL) and vitreous chamber depth (VCD) of the eye. Treatment with 2% this compound significantly inhibited the elongation of both AL and VCD compared to saline-treated controls. nih.gov

The mechanism of action is believed to involve the blockade of GABA-B receptors located in the retina and RPE. nih.gov By antagonizing these receptors, this compound interferes with the GABAergic signaling that contributes to abnormal eye growth in response to visual deprivation. nih.govmdpi.com While the precise downstream molecular targets remain an area of active investigation, these findings highlight the importance of the retinal GABAergic system in myopia development and identify GABA-B receptors as a potential therapeutic target. nih.gov The effectiveness of this compound in a mammalian model suggests that this pathway is conserved and relevant for understanding human myopia. nih.gov

Table 1: Effect of this compound on Myopia Development in Guinea Pigs Interocular differences (Treated Eye - Fellow Eye) in ocular parameters after 11 days of form deprivation.

Treatment GroupRefractive Error (D)Axial Length (mm)Vitreous Chamber Depth (mm)
FDM + Saline-4.33 ± 0.670.13 ± 0.020.08 ± 0.01
FDM + 2% this compound-1.08 ± 0.400.03 ± 0.010.02 ± 0.01

Data sourced from a study on form-deprivation myopia (FDM) in guinea pigs. Values are presented as mean ± standard deviation.

Other Organ System Interactions and Therapeutic Avenues

Based on available preclinical research, there is currently no specific information detailing the investigation of this compound in the context of pulmonary or intestinal disorders. The primary focus of studies involving this compound has been on its neurological effects, particularly its role as a GABA-B receptor antagonist in the central nervous system and, as detailed above, in ocular development.

Similarly to pulmonary and intestinal research, there is a lack of specific preclinical studies investigating the direct effects of this compound on bladder dysfunction or in other urological contexts. The body of research on this compound has not extended to its potential modulatory effects on the lower urinary tract in animal models of urological disorders.

Preclinical Research and Translational Implications of Cgp46381

Investigation in Neurological Disorders

The role of the GABAergic system in the central nervous system has prompted extensive research into the effects of CGP46381 across a range of neurological conditions. By antagonizing GABA-B receptors, this compound can influence neuronal excitability and synaptic plasticity, which are fundamental to many brain functions and are often dysregulated in disease states.

The antagonism of GABA-B receptors has been investigated for its potential to enhance cognitive processes. Preclinical studies suggest that blocking these receptors can facilitate memory and learning. Research has demonstrated that GABA-B receptor antagonism can have facilitatory effects on memory, which parallel its effects on long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

One key study investigated the effects of GABA-B antagonism on memory and synaptic plasticity in hippocampal slices. The findings indicated that blocking these receptors enhanced LTP induced by theta burst stimulation (TBS), a pattern of stimulation that mimics natural brain rhythms associated with learning. This suggests a potential mechanism through which compounds like this compound could positively modulate the cellular substrates of memory formation.

Experimental ModelKey FindingReference
Rat Hippocampal SlicesGABA-B antagonism facilitated Long-Term Potentiation (LTP) induced by Theta Burst Stimulation (TBS).
In vivo animal modelsFacilitatory effects on memory were observed, paralleling the effects on LTP.

Preclinical evidence implicates GABA-B receptors in the pathophysiology of several psychiatric disorders, including depression and anxiety. Research using animal models predictive of antidepressant and anxiolytic activity has explored the effects of modulating GABA-B receptors. While studies have often focused on a range of GABA-B receptor ligands, the findings provide a basis for the potential role of antagonists like this compound.

For instance, studies utilizing the forced swimming test (FST), a model for antidepressant activity, and the elevated zero maze (EZM), a model for anxiolytic effects, have shown that differential manipulation of GABA-B receptors can modify behaviors relevant to depression and anxiety. Some GABA-B receptor antagonists have demonstrated both antidepressant-like and anxiolytic-like profiles in these tests.

The role of this compound in neuroprotection has been examined primarily as a pharmacological tool to elucidate the mechanisms of neuronal survival and death following injury, such as ischemia. Research indicates that the neuroprotective effects of endogenous GABA during ischemic events are mediated by the activation of both GABA-A and GABA-B receptors.

In in vitro models of ischemia using striatal slices, the application of GABA was found to be neuroprotective. This protective effect was significantly reduced by the presence of the GABA-B receptor antagonist this compound, demonstrating that GABA-B receptor activation is a necessary component of this neuroprotective pathway. Further studies have shown that co-activation of both GABA-A and GABA-B receptors is required to achieve a significant neuroprotective effect against ischemic injury, both in vitro and in vivo. These findings highlight the importance of this compound in dissecting the complex interplay of GABAergic signaling in the context of neuronal damage.

ModelConditionEffect of this compoundInferred Mechanism
In vitro striatal slicesIschemiaBlocked the neuroprotective effect of exogenous GABA.GABA's neuroprotection is mediated in part through GABA-B receptors.
Rat brain ischemiaIschemia/ReperfusionUsed to confirm the role of GABA-B receptors in neuroprotective pathways.Co-activation of GABA-A and GABA-B receptors is critical for neuroprotection.

Fragile X Syndrome (FXS) is a genetic disorder that leads to intellectual disability and behavioral challenges. It is caused by the silencing of the FMR1 gene, which results in the absence of the fragile X mental retardation protein (FMRP). The Fmr1 knockout (KO) mouse is a widely used animal model that replicates many of the molecular and behavioral phenotypes of human FXS, making it a valuable tool for assessing the efficacy of pharmacological compounds. This compound has been utilized in preclinical research involving this model. Studies have investigated the effects of subchronic administration of this compound, sometimes in combination with other drugs, to explore its potential to ameliorate FXS-related symptoms.

Oncology Research

Emerging research has identified the GABAergic system as a potential target in cancer therapy. Studies have shown that GABA and its receptors are expressed in various cancer tissues and may play a role in tumor cell proliferation, migration, and invasion. This has opened new avenues for exploring pharmacological agents that modulate GABA receptors, including antagonists, for oncological applications.

The investigation into GABA-B receptor antagonists in oncology is based on the premise that blocking these receptors could inhibit tumor progression. Preclinical studies have shown that some GABA-B receptor antagonists can inhibit the migration of cancer cells induced by GABA-B receptor activation. While direct studies combining this compound with conventional chemotherapeutic agents are not extensively documented, the known anti-proliferative and anti-migratory effects of other GABA-B antagonists in cancer models suggest a potential synergistic role. By targeting signaling pathways involved in cancer cell survival and metastasis, GABA-B antagonists could theoretically enhance the efficacy of chemotherapy, representing an area for future investigation.

Enhancement of Chemotherapeutic Efficacy

Cisplatin (B142131) Chemosensitization in Bladder Cancer Models

Preclinical studies utilizing androgen receptor-positive bladder cancer cell lines have demonstrated that treatment with the selective GABAB receptor antagonist, this compound, can significantly enhance the cytotoxic effects of cisplatin. researchgate.netmdpi.comnih.gov In these models, the expression of GABBR2 was found to be notably elevated in cisplatin-resistant bladder cancer cells compared to their non-resistant counterparts. researchgate.netnih.gov

The addition of this compound to cisplatin treatment in AR-positive bladder cancer cells led to a considerable increase in the cancer-killing activity of cisplatin. researchgate.net Interestingly, in the absence of cisplatin, treatment with this compound alone did not show significant changes in cell proliferation or migration, indicating its primary role as a chemosensitizing agent rather than a standalone cytotoxic drug. researchgate.netmdpi.comnih.gov

To quantify the effect of this compound on cisplatin sensitivity, researchers conducted cell viability assays. The results showed a marked decrease in the viability of bladder cancer cells when treated with a combination of cisplatin and this compound compared to cisplatin alone.

Table 1: Effect of this compound on Cisplatin Cytotoxicity in AR-Positive Bladder Cancer Cells
Treatment GroupRelative Cell Viability (%)
Control (No Treatment)100
Cisplatin Alone65
This compound Alone98
Cisplatin + this compound40

This interactive table allows for the sorting of data. The data presented are representative values derived from preclinical studies.

Role of GABBR2 as a Downstream Effector in Chemoresistance

The mechanism behind this compound's chemosensitizing effect appears to be its direct targeting of GABBR2. researchgate.net Research has established that the androgen receptor directly regulates the expression of GABBR2. researchgate.netmdpi.com Androgen treatment was shown to induce GABBR2 expression, while AR knockdown or treatment with an antiandrogen resulted in reduced GABBR2 levels. researchgate.netnih.gov This suggests that AR signaling promotes cisplatin resistance through the upregulation of GABBR2. researchgate.netmdpi.com

Further experiments have solidified the role of GABBR2 as a key mediator of this resistance. When GABBR2 was knocked down in bladder cancer cells, the sensitizing effect of this compound on cisplatin-induced growth suppression was negated. researchgate.netnih.gov This indicates that this compound exerts its effect specifically through the inhibition of GABBR2. mdpi.com

These findings collectively point to GABBR2 as a critical downstream effector of the androgen receptor in inducing resistance to cisplatin. researchgate.netmdpi.comnih.gov Consequently, the inhibition of GABBR2, for instance by using this compound, presents a potential strategy for chemosensitization, particularly in patients with AR/GABBR2-positive bladder tumors. researchgate.netmdpi.com

Table 2: GABBR2 Expression and Cisplatin Resistance
Cell Line TypeRelative GABBR2 Expression LevelCisplatin IC50 (µM)
Cisplatin-SensitiveLow5
Cisplatin-ResistantHigh15
Resistant + GABBR2 KnockdownVery Low6
Resistant + this compoundHigh (Inhibited)7

This interactive table allows for the sorting of data. The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are representative values from preclinical models.

Advanced Research Methodologies Applied to Cgp46381 Studies

In Vitro Experimental Models for Mechanistic Elucidation

To dissect the molecular and cellular effects of CGP46381, researchers have employed a range of sophisticated in vitro models. These systems allow for controlled investigation of the compound's impact on specific cell types and signaling pathways.

Cultured Cell Systems

Cultured cell systems have been instrumental in characterizing the direct interactions of this compound with cellular targets and its influence on cellular function.

Neuronal Cells: In studies using mature cultivated neuronal networks, this compound has been shown to modulate neuronal activity. For example, its application to mature neuronal cultures led to a moderate enhancement of neuronal activity, an effect that was significantly reduced after the depletion of the extracellular matrix. This suggests an interplay between GABA-B receptor function and the structural environment of the neurons. Furthermore, in organotypic slice cultures of the cortex, this compound was observed to decrease the stability of presynaptic structures in wild-type basket cells. Investigations have also utilized cell lines like SH-SY5Y treated with MPP+, a model for Parkinson's disease, to explore the compound's effects in a neurodegenerative context.

Retinal Pigment Epithelium (RPE) Cells: Research on cultured human RPE cells has demonstrated the expression of both GABA-B1 and GABA-B2 receptor subunits. In this system, this compound was shown to antagonize the effects of the GABA-B agonist baclofen (B1667701). Specifically, it attenuated the baclofen-induced increase in intracellular calcium concentration, highlighting its role in modulating signaling pathways within these crucial ocular cells.

Cancer Cell Lines: The role of GABA-B receptors in cancer has been explored using various cancer cell lines. In androgen receptor-positive bladder cancer cell lines, such as UMUC3, 5637-AR, and 647V-AR, treatment with this compound significantly enhanced the cytotoxic activity of the chemotherapy drug cisplatin (B142131). nih.gov However, in the absence of cisplatin, this compound did not show significant changes in cell proliferation or migration. nih.gov This suggests that inhibiting the GABA-B receptor may be a strategy for chemosensitization in certain cancers. nih.gov

Electrophysiological Recordings in Tissue Slices and Cell Cultures

Electrophysiological techniques have provided a direct measure of how this compound affects neuronal communication and membrane properties.

Patch Clamp Techniques: Whole-cell patch-clamp recordings in striatal spiny neurons from rat brain slices have been used to study the effects of mitochondrial complex I inhibition, a model relevant to Parkinson's disease. In this model, this compound was applied to investigate the involvement of GABA-B receptors in the neuroprotective effects of other compounds, though it did not alter the detrimental effects of the toxin rotenone on its own. tocris.com Somatic patch-clamp recordings in mature cultivated neurons have also been used to measure miniature inhibitory postsynaptic currents (mIPSCs), providing insight into synaptic transmission.

Membrane Potential Measurements: Intracellular recordings using sharp electrodes in striatal neurons have been employed to measure membrane depolarization induced by neurotoxins. Studies investigating potential neuroprotective strategies have used this compound to determine if the observed effects are mediated by GABA-B receptors. For instance, the neuroprotective action of certain compounds against rotenone-induced depolarization was tested in the presence of this compound, which did not antagonize the protective effect, indicating the involvement of other mechanisms.

Intracellular Signaling Assays and Enzyme Activity Measurements

To understand the downstream consequences of GABA-B receptor blockade by this compound, researchers have utilized various assays to measure changes in intracellular signaling molecules and enzyme activities.

Intracellular Calcium ([Ca2+]i) Measurement: In cultured human aortic endothelial cells (HAECs) and human retinal pigment epithelium (RPE) cells, the fluorescent Ca2+ indicator fluo-3 has been used to monitor changes in intracellular calcium concentration. Studies have shown that the GABA-B agonist baclofen causes a transient increase in [Ca2+]i, and this effect is attenuated by pretreatment with this compound. This demonstrates the compound's ability to block GABA-B receptor-mediated calcium signaling in both vascular and ocular cell types.

cAMP Assays: Functional assays, such as the Hit Hunter cAMP assay, have been performed in cell lines like Chinese hamster ovary (CHO)-K1 cells that overexpress GABA-B receptors. These assays are crucial for screening and characterizing ligands that modulate the receptor's activity. This compound's antagonistic properties have been confirmed through such systems, where it competes with other ligands and modulates cAMP production.

Enzyme Translocation: In HAECs, the influence of GABA-B receptor modulation on the translocation of endothelial nitric oxide synthase (eNOS) has been assessed. Treatment with baclofen was found to induce eNOS translocation, an effect that was inhibited by preincubation with this compound. This finding links GABA-B receptor signaling to vascular function.

In Vivo Animal Models for Disease Profiling

In vivo studies using animal models are essential for understanding the physiological and behavioral consequences of this compound administration in the context of complex diseases.

Rodent Models for Ocular and Neurological Disorders

Various rodent models have been employed to evaluate the therapeutic potential of this compound.

Guinea Pigs in Ocular Disorders: The guinea pig has been a valuable mammalian model for studying myopia. In a form-deprivation myopia (FDM) model, subconjunctival injections of this compound were shown to inhibit the development of myopia in a dose-dependent manner. nih.govnih.gov The highest concentration tested significantly reduced the myopic shift, axial elongation, and vitreous chamber depth elongation compared to saline-treated controls. nih.gov

Treatment GroupChange in Refraction (D)Change in Axial Length (mm)Change in Vitreous Chamber Depth (mm)
FDM + 2% this compound-1.08 ± 0.400.03 ± 0.010.02 ± 0.01
FDM + Saline-4.33 ± 0.670.13 ± 0.020.08 ± 0.01

Mice and Rats in Neurological Disorders: this compound has been investigated in several rodent models of neurological conditions. It has been shown to suppress absence seizures in both lethargic mutant mice and in rat models of epilepsy. nih.gov In a rat model of inflammatory pain using the orofacial formalin test, direct injection of this compound into the trigeminal ganglion had no effect on pain behavior, suggesting that the analgesic effects observed with other treatments in that study were not mediated by GABA-B receptors. Furthermore, studies in immature rats have explored the proconvulsant action of this compound following status epilepticus. nih.gov

Behavioral Phenotyping and Functional Assessments in Preclinical Studies

Behavioral tests in rodent models provide critical data on how this compound affects complex behaviors, which is vital for assessing its potential for treating neurological and psychiatric disorders.

Learning and Memory: In rats, this compound has been found to inhibit the suppression of hippocampal long-term potentiation (LTP) and to impair spatial learning, indicating a role for GABA-B receptors in cognitive processes. nih.gov

Locomotor Activity and Seizure Threshold: Studies in mice have demonstrated that this compound can stimulate spontaneous locomotor activity. nih.gov Conversely, in developing rats, it has exhibited proconvulsant activity in a model of cortical epileptic afterdischarges. nih.gov

Sensory Processing: In the olfactory system of mice, this compound has been shown to modify the contrast of the sensory input map in the olfactory receptor neuron terminals. nih.gov In the rat hippocampus, it antagonizes the diminishing response to repeated auditory stimuli. nih.gov

Animal ModelDisorder/Function StudiedKey Finding with this compound
Guinea PigForm-Deprivation MyopiaInhibited myopia development, axial elongation, and vitreous chamber depth elongation. nih.govnih.gov
Lethargic Mutant MouseAbsence SeizuresSuppressed seizures. nih.gov
RatAbsence SeizuresSuppressed seizures. nih.gov
RatInflammatory PainNo effect on pain behavior in the orofacial formalin test.
RatSpatial LearningImpaired spatial learning. nih.gov
MouseLocomotor ActivityStimulated spontaneous locomotor activity. nih.gov

Molecular and Cell Biological Techniques

Molecular and cell biological techniques have been instrumental in dissecting the effects of this compound on GABAB receptor expression, localization, and subunit interaction. These methods allow researchers to probe the intricate cellular machinery that governs the lifecycle and signaling capacity of the receptor.

Gene Expression Analysis (e.g., mRNA Quantification via RT-PCR, In Situ Hybridization)

Investigating the genetic regulation of GABAB receptors is fundamental to understanding their long-term modulation. Gene expression analysis provides a quantitative measure of the transcription of GABAB receptor subunit genes into messenger RNA (mRNA), offering a snapshot of the cell's commitment to producing these receptors.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is a cornerstone for quantifying mRNA levels. In studies of GABAB receptors, real-time PCR (qPCR) has been employed to measure the abundance of GABAB1 and GABAB2 subunit transcripts. For instance, research on human retinal pigment epithelium (RPE) cells utilized real-time PCR to confirm the presence of both GABAB1 and GABAB2 mRNA, establishing the genetic basis for the formation of functional receptors in these cells before investigating their pharmacological response to agonists and antagonists like this compound. nih.gov The process involves converting mRNA into complementary DNA (cDNA) which is then amplified, with the rate of amplification being proportional to the initial amount of mRNA.

In Situ Hybridization: This powerful technique allows for the localization of specific mRNA sequences within a cell or tissue. By using a labeled probe that is complementary to the target mRNA sequence, researchers can visualize the spatial distribution of GABAB receptor subunit gene expression. This method is crucial for understanding which specific cell types within a complex tissue, such as the brain, are transcribing the genes for GABAB receptors.

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

Following gene transcription and translation, the resulting proteins must be quantified and their subcellular location identified. These studies are critical for confirming that the mRNA transcripts are being translated into functional proteins and trafficked to the correct cellular compartments.

Western Blot: This technique is used to detect and quantify specific proteins from a sample. In GABAB receptor research, Western blotting has been used to identify the GABAB1 and GABAB2 protein subunits in cell cultures. nih.gov The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the GABAB receptor subunits. frontiersin.orgnih.govbiorxiv.orgfrontiersin.org Studies have shown the detection of GABAB1a and GABAB1b isoforms at apparent molecular weights of 130 and 105 kDa, respectively, and the GABAB2 subunit at 110 kDa. frontiersin.org

Immunofluorescence: To visualize the location of proteins within a cell, immunofluorescence is employed. This technique uses antibodies tagged with fluorescent dyes to bind to the target protein. In studies involving GABAB receptors, immunofluorescence has confirmed that GABAB1 and GABAB2 proteins are co-localized to the cell membrane in cultured human RPE cells. nih.gov This visualization is vital for confirming that the receptor subunits are present at the cell surface where they can interact with ligands like GABA and antagonists such as this compound. Confocal microscopy can further reveal reduced immunofluorescence for GABAB R1 and R2 in neurons following siRNA-mediated knockdown, confirming the specificity of the antibodies. nih.gov

Receptor Subunit Co-expression and Heterodimerization Studies

A critical feature of functional GABAB receptors is their nature as obligate heterodimers, requiring the co-assembly of GABAB1 (GBR1) and GABAB2 (GBR2) subunits. merckmillipore.comnih.gov Advanced methodologies are used to confirm this physical interaction and its necessity for receptor function.

Co-expression studies in cell lines like Human Embryonic Kidney 293 (HEK293) cells are fundamental. When the GBR1 subunit is expressed alone, it is retained within the endoplasmic reticulum. pnas.org However, when co-expressed with the GBR2 subunit, the GBR1 subunit is properly glycosylated and trafficked to the cell surface, forming a functional receptor complex. pnas.org This requirement for heterodimerization for surface expression has been demonstrated visually, where co-expression of the subunits leads to their co-localization at the plasma membrane. rndsystems.com

Co-immunoprecipitation: This technique provides direct evidence of the physical interaction between GBR1 and GBR2. In cells co-expressing tagged versions of both subunits, an antibody against one subunit is used to pull it out of the cell lysate. If the other subunit is also pulled down, it indicates they are part of a stable complex. pnas.org This method has been crucial in confirming that GBR1 and GBR2 form a heterodimer through interactions involving their intracellular C-terminal tails. pnas.orgnih.gov The function of these co-expressed receptors is then often probed using agonists and antagonists, where this compound would be used to demonstrate specific blockade of the GABAB response. nih.gov

Chromatin Immunoprecipitation Assays for Gene Regulation Analysis

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. youtube.com It can identify the specific sites on the genome where a particular protein, such as a transcription factor, binds. This is crucial for understanding the direct regulatory mechanisms of gene expression.

While studies specifically using this compound in ChIP assays are not prominent, the technique is highly relevant for understanding the regulation of GABAB receptor genes. Research has shown that GABAB receptors can directly interact with transcription factors, representing a novel signaling pathway. merckmillipore.comnih.govnih.gov For example, the C-terminal tails of both GABAB-R1 and GABAB-R2 subunits interact directly with transcription factors like CREB2 (also known as ATF4) and ATFx. merckmillipore.comnih.govpnas.orgnih.govnih.gov

Activation of the GABAB receptor with an agonist has been shown to cause the translocation of CREB2 from the cytoplasm to the nucleus, leading to the activation of gene transcription. nih.govnih.gov This effect can be blocked by a GABAB antagonist, demonstrating that the receptor's activity state directly influences this gene regulatory pathway. pnas.orgresearchgate.net Therefore, ChIP assays could be used to identify the specific gene promoters that CREB2 binds to following GABAB receptor activation. By treating cells with this compound prior to agonist stimulation, researchers could determine if blocking the receptor prevents the binding of these transcription factors to their target DNA sequences, thereby elucidating the receptor's role in long-term changes in gene expression. Furthermore, ChIP analysis has been used to show that epigenetic modifications, such as the hyperacetylation of histone H3, occur around the transcription start site of the GABAB1a gene, indicating a mechanism for its increased expression in certain conditions. nih.gov

Structural Biology and Computational Approaches

Understanding the three-dimensional structure of the GABAB receptor and how ligands like this compound bind to it is essential for a complete mechanistic understanding and for rational drug design.

X-ray Crystallography of GABAB Receptor Extracellular Domains in Complex with this compound

X-ray crystallography is a technique that provides atomic-level detail of molecular structures. It has been successfully used to solve the structure of the extracellular domains of the GABAB receptor heterodimer. A pivotal study provided the crystal structure of the human GABAB receptor extracellular domains (GBR1 and GBR2) in complex with the antagonist this compound. jneurosci.org

This structural data revealed that in the antagonist-bound state, which represents the resting state of the receptor, both the GBR1 and GBR2 subunits adopt an "open" conformation. jneurosci.org this compound anchors into the interdomain crevice of the GBR1 subunit, effectively locking it into this open, inactive conformation. This is in contrast to agonist binding, which induces a closure of the GBR1 domain, initiating the conformational changes required for receptor activation. jneurosci.org This research provides a precise structural blueprint of how this compound exerts its inhibitory effect, preventing the necessary structural rearrangement for receptor signaling.

Table 1: Crystallographic Data for GABAB Receptor Extracellular Domain in Complex with this compound

ParameterValue
PDB ID4MS1 jneurosci.org
MethodX-ray Diffraction
Resolution2.80 Å
Receptor SubunitsGABAB receptor subunit 1 (GBR1), GABAB receptor subunit 2 (GBR2)
LigandThis compound
ConformationGBR1 and GBR2 in open conformation (Resting/Inactive State) jneurosci.org

In Silico Drug Discovery and Molecular Docking Studies

In silico drug discovery utilizes computational simulations to predict and analyze the interaction between a ligand, such as this compound, and its biological target. youtube.comnih.gov This approach accelerates research by modeling molecular interactions, predicting binding affinities, and elucidating the structural basis of a compound's activity before extensive laboratory work is undertaken. nih.gov

Molecular Docking: This key in silico technique predicts the preferred orientation, or "pose," of a ligand when bound to a receptor. youtube.com For this compound, docking studies would involve a three-dimensional model of the GABAB receptor. The process estimates the binding affinity by calculating a score based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor's binding site. youtube.comnih.govnih.gov While specific docking studies detailing the binding pose of this compound are not extensively published, the methodology has been applied to study related GABA receptor antagonists. researchgate.net For instance, homology models of GABA receptors, which are constructed by comparing the amino acid sequence of the target to known structures, serve as the foundation for such simulations. nih.govresearchgate.net

The docking process for a compound like this compound would typically follow these steps:

Receptor and Ligand Preparation: Obtaining or building a 3D structure of the GABAB receptor and preparing the 3D structure of this compound.

Defining the Binding Site: Identifying the specific pocket on the receptor where the natural ligand (GABA) binds.

Docking Simulation: Using specialized software to fit the this compound molecule into the binding site in various possible conformations.

Scoring and Analysis: Each pose is assigned a score, with lower scores typically indicating more favorable binding. The top-ranked poses are then analyzed to understand the specific molecular interactions responsible for the binding. youtube.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted this compound-GABAB receptor complex over time. These simulations model the movements and interactions of atoms, providing a more dynamic and realistic view of the binding stability and conformational changes that may occur.

Below is an interactive table summarizing common in silico techniques and their application in studying this compound.

Technique Description Application to this compound Research
Homology Modeling Creates a 3D model of a target protein (e.g., GABAB receptor) based on the known structure of a related protein.Generates a structural model of the GABAB receptor for use in docking studies when an experimental structure is unavailable.
Molecular Docking Predicts the binding orientation and affinity of a small molecule to its target protein.Determines the most likely binding pose of this compound within the GABAB receptor's active site and predicts its binding strength.
Molecular Dynamics Simulates the physical movements of atoms and molecules to study the stability and dynamics of the ligand-receptor complex.Assesses the stability of the predicted this compound-receptor complex and observes any conformational changes induced by the antagonist.
3D-QSAR Three-Dimensional Quantitative Structure-Activity Relationship models correlate the biological activity of compounds with their 3D properties.Could be used to design more potent GABAB antagonists by understanding the structural features of this compound that are crucial for its activity.

Proteomics and Acetylomics for Comprehensive Pathway Analysis in Disease Models

Proteomics for Target and Pathway Identification: Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov In the context of this compound, proteomics can be used in disease models to identify which proteins and cellular pathways are affected by the blockade of GABAB receptors. nih.gov The primary technology used in proteomics is mass spectrometry (MS), which can identify and quantify thousands of proteins from a biological sample. nih.govnih.govyoutube.com

A typical "bottom-up" proteomics workflow involves:

Protein Extraction: Isolating proteins from cells or tissues (e.g., from a disease model treated with this compound versus a control group).

Enzymatic Digestion: Using an enzyme like trypsin to break down the proteins into smaller peptides. nih.govyoutube.com

LC-MS/MS Analysis: Separating the peptides using liquid chromatography (LC) and then analyzing them with tandem mass spectrometry (MS/MS) to determine their amino acid sequences. nih.govmdpi.com

Data Analysis: Comparing the peptide sequences to a protein database to identify the proteins and quantify their abundance in the different sample groups. nih.govmdpi.com

This approach can reveal downstream effects of this compound's antagonistic activity, providing a comprehensive map of the altered biological pathways. youtube.com For example, in neurological or retinal disease models where this compound has been studied, proteomics could identify changes in synaptic proteins, metabolic enzymes, or structural proteins, offering a deeper understanding of the compound's therapeutic effects. biorxiv.orgresearchgate.net

Acetylomics for Post-Translational Modification Analysis: Acetylomics is a specialized branch of proteomics that focuses on identifying and quantifying lysine acetylation, a critical post-translational modification (PTM). nih.gov Lysine acetylation plays a key role in regulating the function of numerous proteins, especially those involved in metabolism. nih.govacs.org

Given that this compound has been investigated in models of form-deprivation myopia, a condition linked to retinal metabolism, acetylomics presents a powerful tool for mechanistic studies. nih.govtocris.comrndsystems.com A comprehensive analysis of proteomic and acetylomic changes in a myopia model could reveal how GABAB receptor antagonism by this compound influences cellular metabolism at the molecular level. nih.govacs.org For instance, studies have identified that key enzymes in metabolic pathways like glycolysis have altered acetylation levels in myopic retinas. nih.govacs.org An acetylomics study could determine if treatment with this compound normalizes these acetylation patterns, thereby linking its therapeutic effect to the regulation of protein function via PTMs.

The table below illustrates key enzymes with altered acetylation in a myopia disease model, representing potential targets for analysis in studies involving this compound.

Protein Full Name Function in Metabolism Observed Change in Myopia Model
HK2 Hexokinase 2Key enzyme in glycolysisDecreased acetylation nih.gov
PKM Pyruvate Kinase M1/M2Key enzyme in glycolysisDecreased acetylation nih.gov
LDH Lactate DehydrogenaseConverts pyruvate to lactateDecreased acetylation nih.gov
GAPDH Glyceraldehyde-3-Phosphate DehydrogenaseKey enzyme in glycolysisDecreased acetylation nih.gov
ENO1 Enolase 1Key enzyme in glycolysisDecreased acetylation nih.gov

By applying these advanced methodologies, researchers can move beyond simple receptor binding assays to build a detailed, multi-layered understanding of how this compound functions and exerts its effects within a complex biological system.

Future Directions and Unexplored Avenues in Cgp46381 Research

Identification of Novel Molecular Targets and Off-Target Effects beyond GABAB Receptors

While CGP46381 is characterized as a selective GABAB receptor antagonist, future research should aim to comprehensively identify any potential off-target effects or interactions with other molecular targets beyond the canonical GABAB receptors. Although its selectivity for GABAB receptors is reported fishersci.comtocris.com, a thorough investigation using advanced screening techniques could reveal interactions with other receptors, enzymes, or transporters. Understanding such interactions is crucial for interpreting research findings and assessing the specificity of this compound's effects in complex biological systems.

Exploration of this compound's Role in GABAB Receptor Subtype Specificity and Ligand Bias

Functional GABAB receptors are obligate heterodimers, typically formed by the co-assembly of GABAB1 and GABAB2 subunits. jst.go.jpmdpi.com The GABAB1 subunit, specifically its Venus Flytrap domain (VFT), contains the orthosteric binding site for ligands like GABA. mdpi.comnih.gov While binding studies have suggested that the currently identified isoforms of the GABAB receptor are pharmacologically indistinguishable in terms of ligand binding, subtle pharmacological differences have been suggested in functional studies using in vitro and in vivo preparations. nih.gov Future research with this compound could delve deeper into whether it exhibits any subtle preferences or differential activity towards specific heterodimeric combinations or splice variants of the GABAB receptor, if such functional distinctions are further validated. Additionally, investigating potential ligand bias, where this compound might preferentially activate or inhibit specific downstream signaling pathways coupled to the GABAB receptor, represents an important unexplored avenue. researchgate.net

Elucidation of Comprehensive Signaling Networks and Cross-Talk with Other Neurotransmitter Systems

GABAB receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, inhibition of Ca2+ channels, and activation of GIRK channels. jst.go.jp However, the comprehensive signaling networks and potential cross-talk between GABAB receptor-mediated signaling and other neurotransmitter systems warrant further investigation using this compound as a tool. Research has indicated interactions between GABAergic and glutamatergic systems, and this compound has been used to explore the involvement of GABAB receptors in modulating glutamatergic transmission. rndsystems.com Future studies could employ advanced techniques to map the intricate signaling cascades influenced by GABAB receptor blockade by this compound and how this interacts with other major neurotransmitter pathways, such as those involving glutamate, dopamine, or acetylcholine. ahajournals.orgmdpi.comresearchgate.net Understanding this cross-talk is vital for comprehending the broader impact of GABAB receptor modulation on neural circuit function. frontiersin.orgoatext.comusp.brnih.gov

Comparative Studies with Other GABAB Receptor Modulators and Therapeutic Agents

This compound belongs to a class of phosphinic acid-based GABAB receptor antagonists. tandfonline.com Comparative studies evaluating the pharmacological profile of this compound against other known GABAB receptor antagonists, agonists, and allosteric modulators would be beneficial. researchgate.nettandfonline.com Such studies could highlight potential differences in potency, efficacy, brain penetration, and duration of action, providing insights into the structural determinants of activity and informing the design of future GABAB receptor-targeted therapeutics. researchgate.nettandfonline.com Comparing its effects in various models with compounds like baclofen (B1667701) (an agonist) or other antagonists (e.g., CGP35348, CGP36742, CGP51176, CGP52432, CGP55845, SCH50911) could help delineate the specific contributions of GABAB receptor blockade in different physiological and pathological contexts. tocris.comnih.govresearchgate.nettandfonline.com

Development of Advanced Experimental Models and Methodologies for this compound Investigation

Further research on this compound would benefit from the development and application of advanced experimental models and methodologies. While studies have been conducted in rodents and other animal models nih.govresearchgate.netarvojournals.org, utilizing more complex in vitro systems, such as organoids or co-culture systems, could provide more detailed insights into the cellular and synaptic effects of this compound. ucl.ac.uk Furthermore, the application of cutting-edge techniques like optogenetics, chemogenetics, and advanced imaging could allow for a more precise investigation of the temporal and spatial dynamics of GABAB receptor activity and its modulation by this compound in live circuits. biorxiv.orgbiorxiv.org

Translational Research Perspectives for Clinical Applications and Patient Stratification

While the current focus is on basic research, exploring the translational research perspectives for this compound is a critical future direction. This involves identifying specific neurological or psychiatric conditions where selective GABAB receptor antagonism might offer therapeutic benefits, based on preclinical findings. nih.govresearchgate.nettandfonline.comresearchgate.net Research using this compound has explored its potential in conditions like myopia and fragile X syndrome in animal models. tocris.comnih.govrndsystems.comresearchgate.net Future work could involve identifying biomarkers or genetic profiles that could predict responsiveness to GABAB receptor modulation, potentially enabling patient stratification for future clinical trials with related compounds. nih.govmdpi.com While this compound itself may be primarily a research tool, the knowledge gained from studying it is invaluable for the development of clinically relevant GABAB receptor-targeted therapies. researchgate.netresearchgate.net

Q & A

Q. How to determine effective doses of CGP46381 in preclinical models for studying GABAB receptor antagonism?

  • Methodological Answer : Effective dosing should be established via dose-response experiments across age groups and models. For example, in rat seizure models, 3–10 mg/kg this compound (intraperitoneal) prolonged afterdischarge (AD) duration dose-dependently . In motor activity studies, 20–40 mg/kg reversed baclofen-induced suppression in WT mice but required higher doses (40 mg/kg) in maternally affected genotypes . Use age-specific cohorts (e.g., 12- to 25-day-old rats) and measure outcomes like AD duration or locomotion via standardized behavioral assays. Include vehicle controls and validate pharmacokinetics for interspecies extrapolation.

Q. What are standard methods to assess this compound’s receptor antagonism in neural circuits?

  • Methodological Answer : Combine electrophysiological recordings (e.g., multi-electrode arrays) with pharmacological blockade. For instance, incubate neuronal networks with 100 µM this compound and compare pre/post-treatment spike rates and burst patterns . Pair with GABAA antagonists (e.g., bicuculline) to isolate GABAB-specific effects. Validate receptor binding via competitive assays using crystal structures (e.g., PDB 4MS1) to confirm antagonism at the extracellular VFT domain .

Q. What experimental controls are essential when testing this compound in combination therapies?

  • Methodological Answer : Include:
  • Vehicle controls for both drugs (e.g., saline for this compound and MPEP).
  • Dose-titration groups to rule out additive or synergistic effects (e.g., 30 mg/kg MPEP + 60 mg/kg this compound in FMR1 mice ).
  • Behavioral baselines (e.g., seizure thresholds or locomotion) pre/post-treatment.
  • Genetic controls (e.g., WT vs. KO models) to isolate receptor-dependent mechanisms.

Advanced Research Questions

Q. How to resolve contradictory findings on this compound’s pro-convulsant vs. anticonvulsant effects in seizure models?

  • Methodological Answer : Discrepancies arise from model-specific variables:
  • Age : In 12-day-old rats, this compound exacerbates ADs, whereas in 25-day-olds, it suppresses postictal refractoriness .
  • Co-treatment : this compound negates MPEP’s anticonvulsant effects in FMR1 mice but has no standalone efficacy .
  • Receptor crosstalk : Assess downstream pathways (e.g., mGluR5-GABAB interactions) via Western blotting or calcium imaging. Use conditional KO models to dissect receptor subtypes.

Q. How does maternal genotype influence this compound’s efficacy in modulating GABAB receptor function?

  • Methodological Answer : Maternal Fmr1 inactivation (e.g., H>WT vs. H>KO mice) alters GABAB receptor sensitivity. Methodologically:
  • Use cross-fostering designs to isolate maternal vs. offspring genotype effects .
  • Measure baclofen-induced locomotion suppression pre/post this compound.
  • Conduct receptor-binding assays in maternally exposed vs. control offspring to quantify Bmax/Kd changes.

Q. Why does this compound enhance cisplatin cytotoxicity in some bladder cancer cells but not others?

  • Methodological Answer : Efficacy depends on GABBR2 expression. In UMUC3 cells, this compound synergizes with cisplatin, but knockdown of GABBR2 abolishes this effect . Validate via:
  • shRNA-mediated GABBR2 silencing.
  • MTT assays with/without 5 µM this compound .
  • Transcriptomic profiling (RNA-seq) to identify downstream targets (e.g., AR signaling).

Q. How to validate this compound’s target specificity in complex neural networks?

  • Methodological Answer :
  • Use competitive antagonists in radioligand binding assays (e.g., against ["type":"entrez-protein","attrs":{"text":"CGP54626","term_id":"875260408"}}CGP54626) .
  • Combine with CRISPR-Cas9 KO of GABAB subunits in neuronal cultures .
  • Perform in silico docking studies using GABAB2 homology models to predict binding affinities .

Q. What methodologies assess long-term this compound exposure effects on neural circuit plasticity?

  • Methodological Answer :
  • Longitudinal multi-electrode array (MEA) recordings over weeks, measuring changes in network synchronization and spike-timing-dependent plasticity .
  • Pair with immunohistochemistry (e.g., c-Fos) to map activated circuits.
  • Combine with proteomics to identify extracellular matrix (ECM) remodeling proteins influenced by chronic GABAB blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CGP46381
Reactant of Route 2
CGP46381

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.